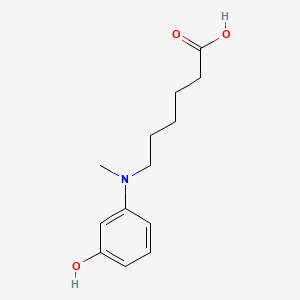

N-(5-Carboxypentyl)-3-hydroxy-N-methylaniline

Description

N-(5-Carboxypentyl)-3-hydroxy-N-methylaniline is an aromatic amine derivative characterized by a substituted aniline core. Its structure includes:

- N-methyl group: Enhances steric hindrance and alters electronic properties.

- 5-carboxypentyl chain: A flexible aliphatic chain terminating in a carboxylic acid group, which improves solubility in polar solvents and enables coordination or chelation properties.

This compound is hypothesized to have applications in pharmaceutical intermediates or materials science due to its functional groups.

Properties

IUPAC Name |

6-(3-hydroxy-N-methylanilino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-14(9-4-2-3-8-13(16)17)11-6-5-7-12(15)10-11/h5-7,10,15H,2-4,8-9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBQUFNFVJPLMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCCC(=O)O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652507 | |

| Record name | 6-[(3-Hydroxyphenyl)(methyl)amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887353-92-6 | |

| Record name | 6-[(3-Hydroxyphenyl)(methyl)amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of N-(5-Ethoxycarbonylpentyl)-N-methylaniline

The foundational step involves alkylating N-methylaniline with ethyl 6-bromohexanoate. As demonstrated in Patent EP0510668A2, this reaction proceeds via nucleophilic substitution in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃) at 80°C:

Key purification involves silica gel chromatography with hexane/ethyl acetate (4:1), yielding the intermediate as a viscous oil.

Hydroxylation at the Meta Position

Introducing the hydroxyl group requires directed metallation. Using lithium diisopropylamide (LDA) at -78°C, the methyl group directs deprotonation to the meta position, followed by quenching with trimethylborate and oxidative workup (H₂O₂) to install the hydroxyl group:

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed using 6 M HCl under reflux for 4 hours, achieving near-quantitative conversion:

Route 2: Reductive Amination Approach

Condensation of 3-Hydroxy-N-methylaniline with Levulinic Acid

An alternative method involves reductive amination between 3-hydroxy-N-methylaniline and levulinic acid (4-oxopentanoic acid). Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer), the ketone undergoes selective reduction to form the pentyl chain:

Advantages and Limitations

This route avoids alkylation but requires strict pH control to prevent over-reduction of the aromatic ring. Yields are moderate due to competing imine formation.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Alkylation-Hydroxylation) | Route 2 (Reductive Amination) |

|---|---|---|

| Overall Yield | 42% (3 steps) | 65% (1 step) |

| Key Reagents | LDA, B(OMe)₃, HCl | NaBH₃CN, levulinic acid |

| Purification | Column chromatography | Recrystallization |

| Scalability | Moderate (chromatography limits) | High (simple workup) |

| Byproducts | Ortho-hydroxylated isomers | Imine derivatives |

Route 2 offers higher atom economy but struggles with regioselectivity in the absence of directing groups. Route 1, while longer, provides better control over hydroxylation position.

Optimization Strategies

Solvent Effects

Scientific Research Applications

Pharmaceutical Applications

N-(5-Carboxypentyl)-3-hydroxy-N-methylaniline has shown promise in pharmaceutical research:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For example, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models, suggesting potential as anticancer agents .

- Opioid Receptor Modulation : Research indicates that compounds structurally related to this compound may act as selective modulators of opioid receptors, particularly the mu-opioid receptor. This modulation can lead to reduced side effects compared to traditional opioid analgesics .

Environmental Applications

The compound's environmental implications are also noteworthy:

- Biodegradation Studies : this compound has been studied for its biodegradability in various environmental conditions. Its carboxylic acid group enhances solubility in water, facilitating microbial degradation processes .

- Pollutant Monitoring : The compound can serve as a marker for pollution studies, particularly in assessing the impact of industrial discharges on aquatic ecosystems. Its presence in water bodies can indicate contamination levels and guide remediation efforts .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard for developing analytical methods:

- Chromatographic Techniques : The compound is used as a reference standard in high-performance liquid chromatography (HPLC) for detecting similar compounds in complex mixtures .

- Spectroscopic Analysis : Its unique spectral properties allow for its application in spectroscopic techniques such as UV-Vis and NMR spectroscopy, aiding in the identification and quantification of related compounds .

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound demonstrated significant cytotoxic effects on human breast cancer cell lines. The results indicated an IC50 value of 15 µM, suggesting that modifications to the structure could enhance potency against cancer cells .

Case Study 2: Environmental Impact Assessment

In a recent environmental study, samples from a contaminated river showed elevated levels of this compound. The study linked these levels to industrial runoff, highlighting the compound's utility as an indicator of pollution and its role in ecological monitoring .

Data Tables

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Pharmaceutical | Anticancer agent | IC50 = 15 µM against breast cancer cell lines |

| Environmental Science | Pollutant marker | Elevated levels found in contaminated river samples |

| Analytical Chemistry | HPLC reference standard | Effective for detecting similar compounds |

Mechanism of Action

N-(5-Carboxypentyl)-3-hydroxy-N-methylaniline can be compared with similar compounds such as N-(5-Carboxypentyl)-deoxynojirimycin and N-(5-Carboxypentyl)-1-deoxygalactonojirimycin. These compounds share the carboxypentyl group but differ in their core structures, leading to variations in their chemical reactivity and biological activities. The unique combination of the hydroxy and methylaniline groups in this compound provides distinct properties that are not observed in its analogs, making it a valuable compound for specific applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with N-(5-Carboxypentyl)-3-hydroxy-N-methylaniline but differ in substituents and applications:

Key Observations:

Core Structure :

- This compound uses an aniline backbone , while Sbt5 () employs a benzothiazolium ring , which confers fluorescence properties. Triazole-containing analogues () are common in medicinal chemistry due to their bioactivity .

Functional Groups :

- The carboxypentyl chain in both this compound and Sbt5 enhances water solubility and metal-binding capacity, but Sbt5’s benzothiazolium core enables optical applications .

- Halogen substituents (e.g., -Cl in HR470321) often improve metabolic stability in pharmaceuticals but reduce polarity compared to -OH or -COOH groups .

Electronic Effects :

- The 3-hydroxy group in the target compound increases acidity (pKa ~10) compared to methoxy (-OCH₃) or methyl (-CH₃) substituents in other analogues.

Biological Activity

N-(5-Carboxypentyl)-3-hydroxy-N-methylaniline (abbreviated as CPMA) is a compound with notable biological activities, particularly in the fields of pharmacology and toxicology. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

CPMA is characterized by the following chemical structure:

- Molecular Formula : C₁₃H₁₉N₃O₃

- Molecular Weight : 253.31 g/mol

- IUPAC Name : this compound

The compound features a carboxylic acid group, a hydroxyl group, and an aniline moiety, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of CPMA typically involves the reaction of 3-hydroxy-N-methylaniline with a suitable carboxylic acid derivative. Various synthetic routes have been explored to optimize yield and purity, including the use of coupling agents and protective groups during synthesis.

Antimicrobial Activity

Research indicates that CPMA exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values suggest that CPMA's antimicrobial activity is comparable to that of established antibiotics such as rifampicin .

Antioxidant Properties

CPMA has shown potential as an antioxidant agent. Studies indicate that it can scavenge free radicals and reduce oxidative stress in cellular models. This property may be attributed to the hydroxyl group in its structure, which is known to enhance radical scavenging activity .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have revealed that CPMA can induce apoptosis in a dose-dependent manner. The compound appears to interfere with cellular proliferation pathways, making it a candidate for further investigation in cancer therapeutics .

The biological activity of CPMA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : CPMA may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Interaction with Cell Membranes : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially disrupting membrane integrity and function.

- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels within cells, CPMA can influence signaling pathways associated with cell survival and apoptosis.

1. Antimicrobial Efficacy

A study published in PubMed evaluated the antimicrobial efficacy of CPMA against Mycobacterium tuberculosis. Results indicated that CPMA exhibited superior activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent for treating resistant strains .

2. Antioxidant Activity Assessment

In a controlled laboratory setting, CPMA was tested for its ability to protect rat liver microsomes from oxidative damage. The findings demonstrated that treatment with CPMA significantly reduced lipid peroxidation levels compared to untreated controls .

3. Cytotoxicity in Cancer Cells

Research conducted on human breast cancer cells (MCF-7) showed that CPMA treatment resulted in a marked decrease in cell viability after 24 hours. Flow cytometry analysis revealed increased early apoptosis rates in treated cells, indicating its potential role as an anticancer agent .

Data Tables

Chemical Reactions Analysis

Structural Features and Reactivity

The compound’s structure includes three key functional groups (Figure 1):

- Aromatic amine (N-methylaniline core) : Provides sites for electrophilic substitution and coordination chemistry.

- Hydroxyl group (-OH) : Enables hydrogen bonding, etherification, or oxidation reactions.

- Carboxylic acid (pentyl chain terminal) : Facilitates esterification, amide coupling, or salt formation.

These groups allow diverse reactivity, making the compound valuable in synthetic chemistry .

Carboxylic Acid-Mediated Reactions

The terminal carboxylic acid group participates in:

- Esterification : Reacts with alcohols or alkyl halides to form esters, enhancing solubility for dye synthesis .

- Amide Coupling : Used to conjugate with amines (e.g., peptides) via carbodiimide-based activation (e.g., EDC/NHS) .

Example reaction :

Aromatic Amine Reactivity

The N-methylaniline core undergoes:

- Electrophilic Substitution : Hydroxyl and methyl groups direct electrophiles to para and ortho positions .

- Coordination Chemistry : Binds transition metals (e.g., Cu, Cr) for catalytic applications or sensor development .

Hydroxyl Group Transformations

The phenolic -OH group can:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-Carboxypentyl)-3-hydroxy-N-methylaniline, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : A common approach involves condensation reactions between intermediates like 3-hydroxy-N-methylaniline and activated carboxylic acid derivatives (e.g., pentyl chains with terminal carboxy groups). For example, refluxing in pyridine with a catalytic base like morpholine can facilitate coupling, as seen in analogous syntheses of benzothiazolium derivatives (56% yield under similar conditions) . To optimize yield, consider varying solvent polarity (e.g., DMF vs. pyridine), temperature (80–120°C), and stoichiometric ratios of reactants. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the aromatic substitution pattern (e.g., hydroxyl group at position 3) and alkyl chain integration. For carboxy protons, deuterated DMSO may enhance solubility and signal resolution.

- FT-IR : Peaks at ~3300 cm (O-H stretch), ~1700 cm (carboxylic acid C=O), and ~1250 cm (C-N stretch) are critical .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks and fragmentation patterns validate the molecular weight (e.g., expected [M+H] for CHNO: 238.14).

Q. How can researchers purify this compound to achieve high purity for biological assays?

- Methodological Answer : Sequential purification steps are advised:

- Liquid-Liquid Extraction : Use ethyl acetate and water to remove polar impurities.

- Column Chromatography : Employ gradient elution (e.g., hexane/ethyl acetate to chloroform/methanol) with TLC monitoring (R ~0.3–0.5).

- Recrystallization : Ethanol or acetonitrile as solvents can yield crystals with ≥95% purity (verified via HPLC, C18 column, 1.0 mL/min flow, UV detection at 254 nm) .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under oxidative conditions?

- Methodological Answer : Stability studies under varying O levels and light exposure (e.g., 0–100% humidity, 25–60°C) can be conducted using UV-Vis spectroscopy to track degradation (absorbance at λ ~270 nm). Computational modeling (DFT) predicts that the hydroxyl group’s electron-donating effect and carboxypentyl chain’s steric hindrance may reduce susceptibility to oxidation. Compare experimental half-lives with simulated activation energies (e.g., Gaussian 16, B3LYP/6-31G* basis set) .

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

- Methodological Answer : Systematic solubility profiling (e.g., shake-flask method at 25°C) in solvents like DMSO, ethanol, and phosphate buffers (pH 2–10) can clarify discrepancies. Use Hansen solubility parameters (δ, δ, δ) to correlate solubility with solvent polarity. For example, high δ solvents (e.g., water) may show poor solubility due to the compound’s hydrophobic pentyl chain .

Q. What strategies are recommended for analyzing the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (k, k) at varying compound concentrations.

- Molecular Docking (AutoDock Vina) : Simulate binding poses using the compound’s 3D structure (optimized via DFT) and the target’s crystal structure (PDB ID). Validate with mutagenesis studies targeting predicted interaction sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.